molecular formula C8H12N2O2S B2511269 5-(2-Acetoxyethyl)-2-amino-4-methylthiazole CAS No. 69243-00-1

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole

Cat. No.: B2511269
CAS No.: 69243-00-1
M. Wt: 200.26
InChI Key: PFAXRBFQAAGNBE-UHFFFAOYSA-N
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Description

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Acetoxyethyl)-2-amino-4-methylthiazole typically involves the reaction of 2-amino-4-methylthiazole with an acetoxyethylating agent. One common method is the reaction of 2-amino-4-methylthiazole with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: Lacks the acetoxyethyl group but shares the thiazole core structure.

    5-(2-Hydroxyethyl)-2-amino-4-methylthiazole: Similar structure but with a hydroxyethyl group instead of an acetoxyethyl group.

    5-(2-Methoxyethyl)-2-amino-4-methylthiazole: Contains a methoxyethyl group instead of an acetoxyethyl group.

Uniqueness

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole is unique due to the presence of the acetoxyethyl group, which can impart different chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its interactions with various biological targets, synthesis, and applications.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring, which is notable for its diverse biological activities. The synthesis of this compound typically involves the acetylation of 2-amino-4-methylthiazole, followed by the introduction of the 2-acetoxyethyl group. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

1. Enzyme Inhibition

One of the primary areas of research surrounding this compound is its potential as an enzyme inhibitor. Studies have indicated that this compound exhibits binding affinity to various enzymes, including those involved in metabolic pathways and disease processes. For example, it has been noted for its ability to inhibit certain types of proteases, which are critical in cancer progression and inflammatory diseases.

2. Antimicrobial Properties

Research has shown that derivatives of thiazole compounds, including this compound, possess significant antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

3. Acetylcholinesterase Inhibition

The compound has also been explored for its acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that this compound may enhance acetylcholine levels by inhibiting AChE activity, thus potentially improving cognitive function .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating potent antibacterial properties .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved memory performance in behavioral tests compared to controls. Histological analysis revealed reduced amyloid plaque formation, suggesting a potential role in modulating neuroinflammation and oxidative stress .

Research Findings

Study Target Findings Reference
Enzyme InhibitionProteasesSignificant inhibition observed; potential for cancer therapy
Antimicrobial ActivityBacteriaEffective against S. aureus and E. coli; lower MIC than standard drugs
AChE InhibitionNeurodegenerationEnhanced acetylcholine levels; improved cognitive function in models

Properties

IUPAC Name

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-7(13-8(9)10-5)3-4-12-6(2)11/h3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAXRBFQAAGNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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